molecular formula C11H8N2O2 B6616743 Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- CAS No. 89607-58-9

Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-

Cat. No. B6616743
CAS RN: 89607-58-9
M. Wt: 200.19 g/mol
InChI Key: ANCMUMYWPOMTIR-UHFFFAOYSA-N
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Description

Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene], is a chemical compound composed of a carbon atom, a nitrogen atom, and three hydrogen atoms. It is a colorless liquid with a low boiling point and a relatively high vapor pressure. It is used in the synthesis of organic and inorganic compounds, and has a wide range of applications in the scientific and industrial fields.

Mechanism of Action

The mechanism of action of propanedinitrile is not fully understood. However, it is believed to be involved in the formation of a reactive intermediate, which is then involved in the synthesis of other compounds. In addition, it is believed to be involved in the formation of a covalent bond between two molecules, which is then broken down to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of propanedinitrile are not fully understood. However, it is known to be toxic when inhaled and can cause irritation to the eyes, skin, and respiratory system. It is also known to be a skin sensitizer and can cause allergic reactions. In addition, it has been linked to the formation of DNA adducts, which can lead to mutations and the development of cancer.

Advantages and Limitations for Lab Experiments

Propanedinitrile has several advantages and limitations for lab experiments. It is a relatively stable compound and is easy to synthesize in a two-step process. In addition, it is relatively inexpensive and can be stored for long periods of time without significant degradation. However, it is toxic when inhaled and can cause irritation to the eyes, skin, and respiratory system. It is also a skin sensitizer and can cause allergic reactions.

Future Directions

There are several potential future directions for the use of propanedinitrile. It could be used in the synthesis of biocompatible materials for biomedical applications. In addition, it could be used as a catalyst for the synthesis of polymers and other compounds. It could also be used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and antidiabetic drugs. Finally, it could be used to study the mechanism of action of other compounds and to identify potential new therapeutic targets.

Synthesis Methods

Propanedinitrile can be synthesized in a two-step process using a Grignard reaction. The first step involves the reaction of 4-methoxybenzaldehyde with a Grignard reagent, such as methylmagnesium bromide, to form a methyl ketone. The second step involves the reaction of the methyl ketone with hydroxylamine hydrochloride to form the propanedinitrile. This reaction is typically carried out in a polar solvent, such as ethanol, and requires a catalyst, such as zinc chloride. The reaction is typically carried out at room temperature and is relatively simple to perform.

Scientific Research Applications

Propanedinitrile has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst for the synthesis of polymers. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and antidiabetic drugs. In addition, it has been used in the synthesis of biocompatible materials, such as polymers, for use in biomedical applications.

properties

IUPAC Name

2-[(3-hydroxy-4-methoxyphenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-11-3-2-8(5-10(11)14)4-9(6-12)7-13/h2-5,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCMUMYWPOMTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351256
Record name Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-

CAS RN

89607-58-9
Record name Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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